![molecular formula C20H16N4O3S B2756490 2-({[3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-phenyl-4-pyrimidinol CAS No. 1226433-80-2](/img/structure/B2756490.png)

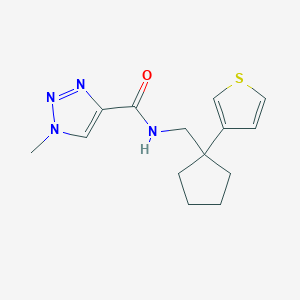

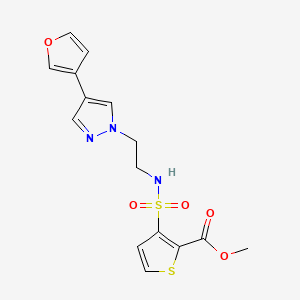

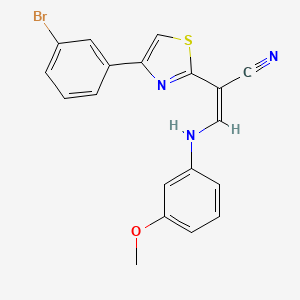

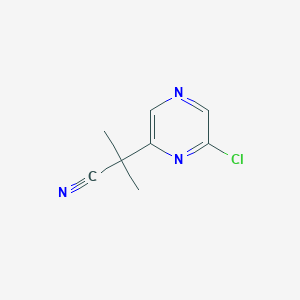

2-({[3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-phenyl-4-pyrimidinol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

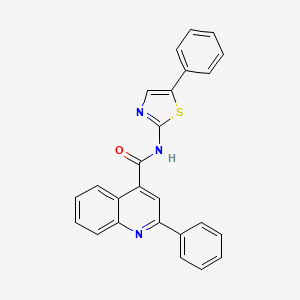

The compound is a complex organic molecule that contains several functional groups, including a methoxyphenyl group, an oxadiazole ring, a sulfanyl group, a phenyl group, and a pyrimidinol group . These groups suggest that the compound could have interesting chemical properties and potential applications in various fields.

Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its specific structure and the conditions under which the reactions are carried out. The presence of various functional groups suggests that it could participate in a variety of chemical reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be determined by its specific structure. These could include its solubility in various solvents, its melting and boiling points, and its reactivity with other chemicals .Scientific Research Applications

Computational and Pharmacological Evaluation

Research has demonstrated the potential of heterocyclic derivatives, including 1,3,4-oxadiazole and pyrazoles, for various biomedical applications. Computational and pharmacological evaluations have explored these derivatives for toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. Docking studies against targets such as the epidermal growth factor receptor (EGFR), tubulin, cyclooxygenase-2 (COX-2), and 5-lipoxygenase (5-LOX) have shown promising results. For instance, certain derivatives exhibited binding and moderate inhibitory effects across assays, demonstrating potential as lead compounds in drug discovery and development (Faheem, 2018).

Anti-Helicobacter pylori Agents

The synthesis of novel structures derived from benzimidazole scaffolds has shown potent and selective activity against the gastric pathogen Helicobacter pylori. These compounds, through structural modifications, have met significant in vitro microbiological criteria, suggesting their potential as novel anti-H. pylori agents. The effectiveness of these derivatives, including their low minimal inhibition concentration (MIC) values against different clinically relevant H. pylori strains and resistance development rates, underscores their potential in treating infections caused by this pathogen (Carcanague et al., 2002).

Corrosion Inhibition

Oxadiazole derivatives have been studied for their applications as corrosion inhibitors for metals in acidic environments. Thermodynamic properties of specific oxadiazole compounds have been analyzed, revealing their efficiency in inhibiting corrosion of mild steel in sulfuric acid media. The adsorption of oxadiazole molecules on metal surfaces, fitting the Langmuir adsorption isotherm, and the determination of various thermodynamic parameters highlight their potential as effective corrosion inhibitors (Bouklah et al., 2006).

Anti-Ulcer Activity

Benzimidazole derivatives have been synthesized and evaluated for their anti-ulcer activity. The synthesis process and the evaluation of their effectiveness in anti-ulcer models suggest the therapeutic potential of these compounds in treating ulcers. The characterization of these compounds through spectral studies and their pharmacological evaluation for anti-ulcer activity demonstrate their potential as candidates for further drug development processes (Madala, 2017).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

2-[[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-4-phenyl-1H-pyrimidin-6-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N4O3S/c1-26-15-9-5-8-14(10-15)19-23-18(27-24-19)12-28-20-21-16(11-17(25)22-20)13-6-3-2-4-7-13/h2-11H,12H2,1H3,(H,21,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAAJLWFZXXVNJF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2=NOC(=N2)CSC3=NC(=CC(=O)N3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{(1E)-2-[1-(2-naphthylmethyl)benzimidazol-2-yl]vinyl}furan](/img/structure/B2756407.png)

![2-((3-(4-chlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2756409.png)

![2-Methyl-N-[2-(2,2,2-trifluoroethoxy)ethyl]cyclohexan-1-amine;hydrochloride](/img/structure/B2756411.png)

![N-(3,5-dimethylphenyl)-2-(5-(4-methoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)acetamide](/img/structure/B2756414.png)

![1-(5-Fluoro-6-phenylpyrimidin-4-yl)-N-methyl-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]azetidin-3-amine](/img/structure/B2756422.png)

![3-(3,5-dimethylisoxazol-4-yl)-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)propanamide](/img/structure/B2756423.png)